molecular formula C29H32ClNO4 B1665000 Acolbifene Hydrochloride CAS No. 252555-01-4

Acolbifene Hydrochloride

Cat. No. B1665000
M. Wt: 494 g/mol
InChI Key: BYQDPIXWTVEVEA-JMAPEOGHSA-N
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Description

Acolbifene Hydrochloride, also known as EM-652 or SCH-57068, is a nonsteroidal selective estrogen receptor modulator (SERM) which is in phase III clinical trials for the treatment of breast cancer . It is a small molecule drug .


Synthesis Analysis

Acolbifene analogs have been synthesized as selective estrogen receptor modulators. The substitution on the nitrogen atom of these 2H-1-benzopyran derivatives has been studied for its influence on antiestrogenic activity .


Molecular Structure Analysis

The molecular formula of Acolbifene Hydrochloride is C29H31NO4 . The InChIKey is DUYNJNWVGIWJRI-LJAQVGFWSA-N .


Physical And Chemical Properties Analysis

Acolbifene Hydrochloride is a solid substance. It is soluble in DMSO at a concentration greater than 100 mg/mL . The molecular weight is 494.02 g/mol .

Scientific Research Applications

Estrogen Receptor Modulation

Acolbifene is a fourth-generation selective estrogen receptor modulator (SERM). It specifically binds to estrogen receptors in various tissues, including the liver, bone, breast, and endometrium. In uterine and breast tissue, it acts as an estrogen antagonist, blocking estrogen's effects and potentially inhibiting tumor cell proliferation in ER-positive tumor cells. Conversely, it functions as an estrogen agonist in lipid metabolism, decreasing total and LDL cholesterol levels. In bone, it decreases bone resorption, bone turnover, and increases bone mineral density (2020).

Hypocholesterolemic Action

Acolbifene has been shown to prevent both diet- and ovariectomy-induced weight gain and completely prevent diet-induced hypercholesterolemia in rodent models. It modulates only the non-HDL cholesterol fraction in hypercholesterolemic conditions, suggesting a specific action on cholesterol metabolism. Acolbifene's impact on liver cholesterol synthesis is minimal, but it increases hepatic low-density lipoprotein receptor protein, contributing to its hypocholesterolemic effect (Lemieux et al., 2006).

Breast Cancer Treatment

Clinical trials have assessed acolbifene's feasibility as a breast cancer prevention agent in premenopausal women. It has been observed to induce favorable changes in benign breast epithelial cell proliferation and estrogen-inducible gene expression with minimal side effects. This suggests its potential in phase IIB placebo-controlled trials for breast cancer prevention (Fabian et al., 2015). Additionally, its efficacy in tamoxifen-resistant breast cancer has been studied, showing that it produces responses in a significant proportion of patients, suggesting additional benefits in breast cancer treatment (Labrie et al., 2004).

Cardiovascular Disease

Acolbifene triggers nitric oxide release in human endothelial cells through nongenomic mechanisms, rapidly activating endothelial nitric oxide synthase. This action suggests potential cardioprotective actions, especially in postmenopausal women at risk for cardiovascular disease (Simoncini et al., 2002).

Future Directions

Acolbifene Hydrochloride is under investigation in clinical trials for the treatment of breast cancer and other conditions . The future directions of Acolbifene Hydrochloride largely depend on the outcomes of these ongoing clinical trials.

properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO4.ClH/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30;/h5-14,19,29,31-32H,2-4,15-18H2,1H3;1H/t29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQDPIXWTVEVEA-JMAPEOGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

182167-02-8 (Acolbifene)
Record name Acolbifene Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252555014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30948108
Record name Acolbifene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acolbifene Hydrochloride

CAS RN

252555-01-4
Record name 2H-1-Benzopyran-7-ol, 3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252555-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acolbifene Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252555014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acolbifene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACOLBIFENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXC7811DBY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NE Mealy, R Castaner, L Martin, M del Fresno… - Drugs of the …, 2002 - access.portico.org
This Annual Review is dedicated to updated information on endocrine drugs. The following table lists 134 drugs under development in this area, some of which have been published in …
Number of citations: 3 access.portico.org
KM Kasiotis, EN Tzanetou… - Current …, 2014 - ingentaconnect.com
… Specifically plasma samples were collected from healthy women volunteers 3h after oral administration of acolbifene hydrochloride. ACO and its two glucuronides were extracted from …
Number of citations: 2 www.ingentaconnect.com
K Vishnoi, N Viswakarma, A Rana, B Rana - Cancers, 2020 - mdpi.com
Cancer is a multi-step process and requires constitutive expression/activation of transcription factors (TFs) for growth and survival. Many of the TFs reported so far are critical for …
Number of citations: 64 www.mdpi.com

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